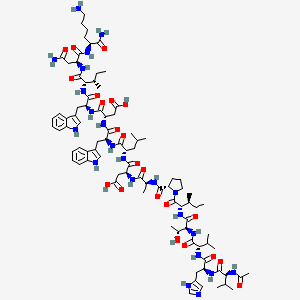
Carbazamidine phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbazamidine phosphate, also known as this compound, is an organic phosphorus compound with the chemical formula CH9N4O4P. It appears as a white or off-white crystalline powder and is soluble in water and alcohol-based solvents. This compound is stable at low temperatures but decomposes when exposed to heat and light .
Preparation Methods
Carbazamidine phosphate is typically synthesized by reacting carbamidine with phosphoric acid in a solvent such as dimethylformamide. The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent hydrolysis . Industrial production methods often involve large-scale reactors with precise temperature and pH control to optimize yield and purity .
Chemical Reactions Analysis
Carbazamidine phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation, resulting in the formation of reduced phosphorus compounds.
Substitution: It can undergo nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions.
Scientific Research Applications
Carbazamidine phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It serves as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Research explores its potential as a therapeutic agent for treating certain diseases due to its unique chemical properties.
Mechanism of Action
The mechanism of action of carbazamidine phosphate involves its interaction with specific molecular targets. It binds to enzymes and proteins, altering their activity and function. This interaction can inhibit or activate biochemical pathways, depending on the context. The compound’s effects are mediated through its ability to form stable complexes with its targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Carbazamidine phosphate is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include:
Carbamazepine: Used as an anticonvulsant and mood stabilizer.
Phosphorylated amines: These compounds share the phosphate group but differ in their amine structures.
Organic phosphates: A broad category of compounds with varying applications in chemistry and biology. This compound stands out due to its specific applications in research and its unique reactivity profile.
Properties
CAS No. |
24413-21-6 |
|---|---|
Molecular Formula |
CH9N4O4P |
Molecular Weight |
172.08 g/mol |
IUPAC Name |
2-aminoguanidine;phosphoric acid |
InChI |
InChI=1S/CH6N4.H3O4P/c2-1(3)5-4;1-5(2,3)4/h4H2,(H4,2,3,5);(H3,1,2,3,4) |
InChI Key |
MMHVKBFOWOQNKY-UHFFFAOYSA-N |
Canonical SMILES |
C(=NN)(N)N.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


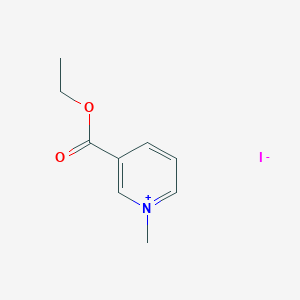



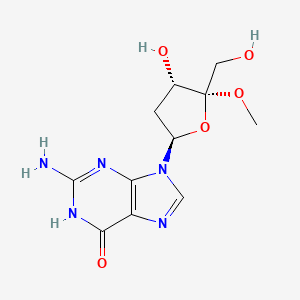

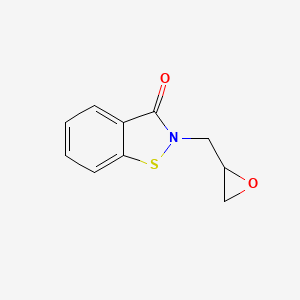


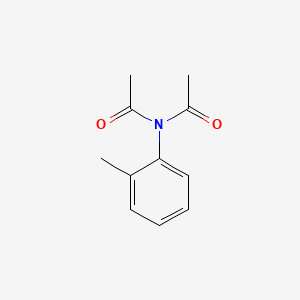
![2-bromo-4-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12652732.png)

